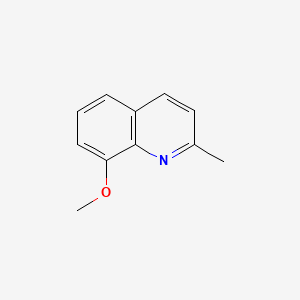

![molecular formula C11H17NO B1296830 2-[(Dimethylamino)methyl]-4,6-dimethylphenol CAS No. 52777-93-2](/img/structure/B1296830.png)

2-[(Dimethylamino)methyl]-4,6-dimethylphenol

Übersicht

Beschreibung

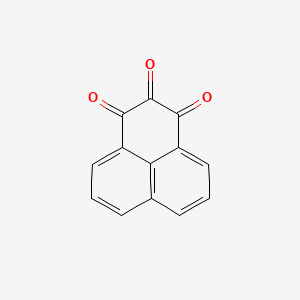

“2-[(Dimethylamino)methyl]-4,6-dimethylphenol” is a chemical compound with the molecular formula C11H17NO. It has a molecular weight of 179.26 g/mol . The compound is liquid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO/c1-8-5-9(2)11(13)10(6-8)7-12(3)4/h5-6,13H,7H2,1-4H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule .

Physical And Chemical Properties Analysis

The compound “2-[(Dimethylamino)methyl]-4,6-dimethylphenol” has a molecular weight of 179.26 g/mol . It is a liquid in physical form . The compound has a topological polar surface area of 23.5 Ų .

Wissenschaftliche Forschungsanwendungen

Drug and Gene Delivery

The compound has been used in the design of nanocarriers for simultaneous delivery of anticancer drugs and nucleic acids . The amphiphilic block copolymer, modified with a number of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains, self-associated in aqueous media into nanosized micelles. These micelles were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin and used to form micelleplexes through electrostatic interactions with DNA .

Biomedical Applications

The compound has been used in the development of biocompatible and biodegradable polymer-based nanocarriers for targeted therapies . These nanocarriers have finely tuned composition, functionality, and properties intended for different targeted therapies .

Synthesis of Amphiphilic Block Copolymers

The compound has been used in the synthesis of amphiphilic block copolymers . An amphiphilic block copolymer comprising a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with a number of PDMAEMA side chains .

Self-Assembly of Random Copolymers

The compound has been used in the synthesis and stimuli-responsive self-assembly behavior of novel double-hydrophilic poly(2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers . These copolymers respond to pH, temperature, and salt alterations in aqueous solutions .

Quaternization of Copolymers

The compound has been used in the quaternization of copolymers . The tertiary and quaternary amines are randomly arranged within the DMAEMA segment, responding thus to pH, temperature, and salt alterations in aqueous solutions .

Formation of Electrostatic Complexes

Due to its positive charge, PDMAEMA and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This property makes it useful for gene delivery .

Interaction with Mucosal Gel Layer

The compound has the ability to interact with the mucosal gel layer of a mucosal membrane . This property has been exploited in the synthesis of a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride, which served as an ocular drug delivery system .

Anticancer Therapy

A thermosensitive and crosslinked PDMAEMA nanogel has been exploited in anticancer therapy as a drug delivery system of doxorubicin .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is an aromatic organic chemical that has tertiary amine and phenolic hydroxyl functionality in the same molecule . This suggests that it may interact with a variety of biological targets, particularly those that have affinity for aromatic compounds, amines, or phenols.

Mode of Action

It is known that this compound is used as a catalyst for epoxy resin chemistry . It can be used as a homopolymerization catalyst for epoxy resins and also as an accelerator with epoxy resin curing agents . This suggests that it may interact with its targets to facilitate chemical reactions, particularly those involved in the polymerization of epoxy resins.

Eigenschaften

IUPAC Name |

2-[(dimethylamino)methyl]-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-9(2)11(13)10(6-8)7-12(3)4/h5-6,13H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGAQKOCAMGRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CN(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282741 | |

| Record name | 2-[(Dimethylamino)methyl]-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)methyl]-4,6-dimethylphenol | |

CAS RN |

52777-93-2 | |

| Record name | 52777-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Dimethylamino)methyl]-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique structural features does the lithium phenolate complex of 2-[(dimethylamino)methyl]-4,6-dimethylphenol exhibit?

A1: The research by [] highlights the formation of a unique trinuclear lithium phenolate complex when using 2-[(dimethylamino)methyl]-4,6-dimethylphenol as the ligand. This is notable because it represents the first reported instance of a lithium phenolate adopting a stable trinuclear structure. The study further elucidates that the sodium analogue forms a tetranuclear complex, showcasing the influence of the metal ion on the overall structural organization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)